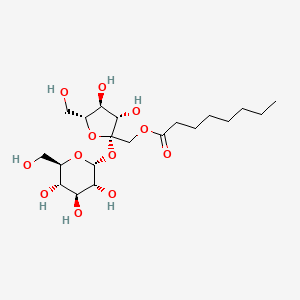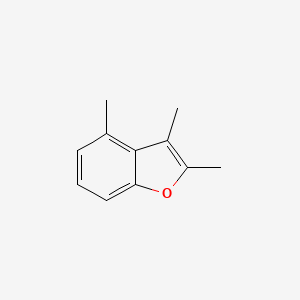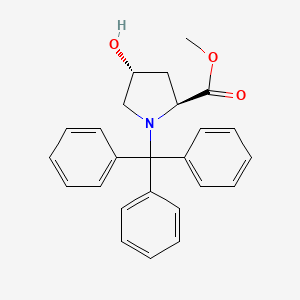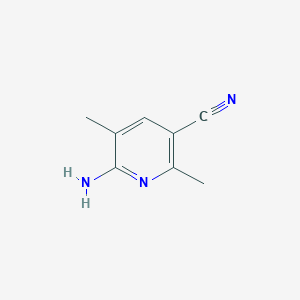
1-o-Capryloylsucrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-o-Capryloylsucrose is a chemical compound derived from sucrose, where one of the hydroxyl groups is esterified with caprylic acid (octanoic acid).
Preparation Methods
1-o-Capryloylsucrose can be synthesized through enzymatic acylation of sucrose with caprylic acid. The reaction typically involves the use of immobilized hydrolases as catalysts. For instance, the acylation of sucrose with vinyl laurate in dimethylsulfoxide can be catalyzed by Celite, Eupergit C, or even simple Na2HPO4 . The reaction conditions vary, but a common setup includes a temperature range of 40-60°C and a reaction time of 24 hours .
Chemical Reactions Analysis
1-o-Capryloylsucrose undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sucrose and caprylic acid.
Substitution: The hydroxyl groups in sucrose can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-o-Capryloylsucrose has several scientific research applications:
Insecticidal and Miticidal Activity: It has been studied for its effectiveness against various pests, including the brown citrus aphid and the parasitoid Lysiphlebus testaceipes.
Nasal Delivery of Low Molecular Weight Heparins: Alkanoylsucroses, including this compound, have been investigated for their potential in enhancing the nasal absorption of heparins.
Bioassays: It has been used in plant-based bioassays to study its toxicity to various insect species.
Mechanism of Action
The mechanism of action of 1-o-Capryloylsucrose involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against insect pests, where it interferes with their cellular processes .
Comparison with Similar Compounds
1-o-Capryloylsucrose can be compared with other acylated sucroses, such as:
6-o-Capryloylsucrose: Similar in structure but with the caprylic acid esterified at a different hydroxyl group.
Sucrose Octanoate: Another acylated sucrose with multiple octanoate groups, used for similar applications.
The uniqueness of this compound lies in its specific esterification pattern, which can influence its physical and chemical properties, as well as its biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable tool in research and development.
Properties
CAS No. |
123499-65-0 |
|---|---|
Molecular Formula |
C20H36O12 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-10-20(18(28)15(25)12(9-22)31-20)32-19-17(27)16(26)14(24)11(8-21)30-19/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12-,14-,15-,16+,17-,18+,19-,20+/m1/s1 |
InChI Key |
GFKALCSVKPSQQZ-OASARBKBSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)




![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)



![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)

